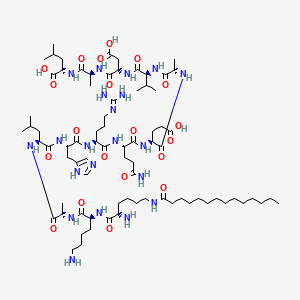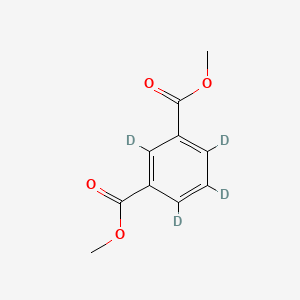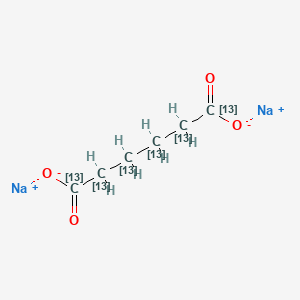
Adipate-13C6 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adipate-13C6 (sodium) is a compound where the adipate ion is labeled with carbon-13 isotopes. This labeling is useful in various scientific research applications, particularly in tracing and quantifying metabolic pathways. The compound is primarily used in research settings and is not intended for personal use .
Preparation Methods
Adipate-13C6 (sodium) is synthesized by incorporating stable heavy isotopes of carbon into the adipate molecule. The synthetic route involves the reaction of carbon-13 labeled precursors with sodium hydroxide to form the sodium salt of adipate-13C6. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Adipate-13C6 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Adipate-13C6 (sodium) can participate in substitution reactions where one of its atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Adipate-13C6 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic flux analysis to study biochemical pathways.
Biology: The compound helps in understanding metabolic processes in living organisms.
Medicine: It is used in drug development to study the pharmacokinetics and metabolism of new drugs.
Industry: Adipate-13C6 (sodium) is used in the production of biodegradable polymers and other materials
Mechanism of Action
The mechanism of action of Adipate-13C6 (sodium) involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotopes allow researchers to track the movement and transformation of the compound within biological systems. This helps in identifying molecular targets and pathways involved in various metabolic processes .
Comparison with Similar Compounds
Adipate-13C6 (sodium) is unique due to its carbon-13 labeling, which distinguishes it from other adipate compounds. Similar compounds include:
Sodium adipate: The non-labeled version of the compound.
Adipate-13C6 (potassium): A similar compound where the sodium ion is replaced by potassium.
Adipate-13C6 (calcium): Another variant with calcium instead of sodium. These compounds share similar chemical properties but differ in their specific applications and the ions they contain
Properties
Molecular Formula |
C6H8Na2O4 |
|---|---|
Molecular Weight |
196.06 g/mol |
IUPAC Name |
disodium;(1,2,3,4,5,6-13C6)hexanedioate |
InChI |
InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChI Key |
KYKFCSHPTAVNJD-MABOOHTNSA-L |
Isomeric SMILES |
[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-chloro-4-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B12389023.png)
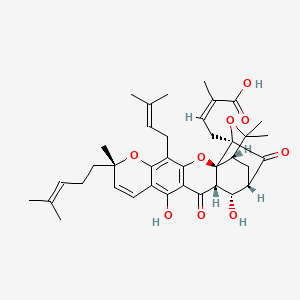
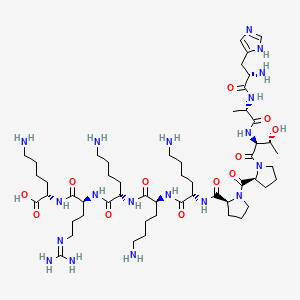

![Indeno[1,2,3-de]quinazoline, 2-(1-piperidinylmethyl)-, 1-oxide](/img/structure/B12389038.png)
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4,6-dimethoxy-3-[(E)-3-phenylprop-2-enoyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B12389039.png)
![N-{1-[(1s)-3-(Dimethylamino)-1-Phenylpropyl]-1h-Pyrazol-4-Yl}-6,6-Dimethyl-4,5,6,7-Tetrahydro-1h-Indazole-3-Carboxamide](/img/structure/B12389046.png)
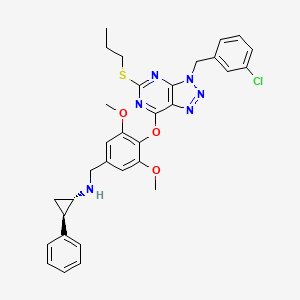



![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
